![molecular formula C12H10N4 B3056887 Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- CAS No. 75007-95-3](/img/structure/B3056887.png)
Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)-
Overview
Description
“Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)-” is a nitrogen heterocycle . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
A new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions catalyzed by silica sulfuric acid .Molecular Structure Analysis
The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .Chemical Reactions Analysis
The target compounds were synthesized as shown in Scheme 1. In the first step, the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in PEG-400 in the presence of potassium hydroxide gave imidazolyl chalcones 1a – 1n which then reacted with 1H-benzimidazol-2-amine to afford pyrimido[1,2-a]benzimidazole derivatives 2a – 2n .Scientific Research Applications
- Imidazopyridines, including this compound, have been investigated as positive allosteric modulators of the GABA A receptor . These receptors play a crucial role in the central nervous system, affecting neurotransmission and neuronal excitability .
- Some imidazopyridines, including our compound of interest, have been explored as proton pump inhibitors . These drugs are used to reduce gastric acid secretion and treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
- Imidazopyridines have also been studied as aromatase inhibitors , which play a role in breast cancer treatment by blocking estrogen synthesis. Our compound may contribute to this field .
- The collective results of biochemical and biophysical studies highlight the anti-inflammatory potential of imidazopyridines. These compounds can influence cellular pathways involved in inflammation, making them relevant for therapeutic development .
- Imidazopyridines have been incorporated into structures of antibacterial agents . For instance, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one exhibits potent antibacterial activity against Bacillus and Staphylococcus aureus .
- Imidazopyridines impact pathways necessary for cancer cell function. They may be relevant in cancer research, particularly in the context of enzyme modulation and carbohydrate metabolism .
GABA A Receptor Modulation
Proton Pump Inhibition
Aromatase Inhibition
Anti-Inflammatory Properties
Antimicrobial Activity
Cancer Research
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to target various proteins and enzymes, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, often involving the inhibition or activation of enzymatic activity .
Biochemical Pathways
Imidazole-containing compounds have been known to affect various pathways, including the nf-kappab signaling pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
The compound’s molecular weight (21024) and LogP (278830) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Imidazole-containing compounds have been known to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Future Directions
properties
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIKXCOOAWSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225984 | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
CAS RN |
75007-95-3 | |
Record name | 4-(3H-Imidazo[4,5-c]pyridin-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75007-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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